N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide
CAS No.: 921995-35-9
Cat. No.: VC5486769
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921995-35-9 |
|---|---|
| Molecular Formula | C17H18N2O3S |
| Molecular Weight | 330.4 |
| IUPAC Name | N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]benzamide |
| Standard InChI | InChI=1S/C17H18N2O3S/c20-17(15-7-2-1-3-8-15)18-11-13-23(21,22)19-12-10-14-6-4-5-9-16(14)19/h1-9H,10-13H2,(H,18,20) |
| Standard InChI Key | OHFXIKIYAQSQBA-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-(Indolin-1-ylsulfonyl)ethyl)benzamide comprises a benzamide core () connected via a two-carbon ethyl chain to a sulfonamide-functionalized indoline system (Fig. 1). The indoline moiety () is a saturated heterocycle, distinguishing it from aromatic indole derivatives . The sulfonyl group () at the 1-position of indoline introduces polarity and potential hydrogen-bonding capacity, critical for target engagement.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]benzamide |
| SMILES | C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
| InChIKey | OHFXIKIYAQSQBA-UHFFFAOYSA-N |
| Topological Polar Surface Area | 87.6 Ų (calculated) |
The compound’s solubility remains uncharacterized, though the sulfonyl group likely enhances aqueous solubility compared to non-polar benzamide analogs.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide involves multi-step organic reactions (Fig. 2):
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Sulfonation of Indoline: Indoline undergoes sulfonation using sulfonyl chlorides to yield 1-sulfonylindoline.
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Ethylamine Functionalization: The sulfonated indoline is coupled to ethylenediamine via nucleophilic substitution, forming 2-(indolin-1-ylsulfonyl)ethylamine.
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Benzamide Conjugation: The amine intermediate reacts with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
Critical Parameters:
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Reaction temperatures (typically 0–25°C) to control exothermic sulfonation.
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Chromatographic purification (silica gel, ethyl acetate/hexane) to isolate intermediates.
Analytical Validation
Structural confirmation relies on:
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-NMR: Characteristic peaks include δ 7.75–7.45 (benzamide aromatic protons), δ 3.65 (sulfonamide-SO₂-NH), and δ 2.95–2.75 (indoline CH₂ groups).
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HRMS: Observed at m/z 331.1124 (theoretical 331.1118).
Pharmacological Profile and Mechanism of Action
Hypothesized Targets
While direct studies on N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide are sparse, structural analogs suggest activity against:
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Sigma Receptors: Benzamide derivatives exhibit high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors, implicated in neuroprotection and cancer .
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Enzymes: Sulfonamide groups may inhibit carbonic anhydrases or histone deacetylases (HDACs).
Table 2: Comparative Receptor Affinity of Benzamide Derivatives
| Compound | S1R (nM) | S2R (nM) | Selectivity (S2R/S1R) |
|---|---|---|---|
| 7i (Ref ) | 1.2 | 1400 | 1166 |
| N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide | Not reported | Not reported | Inferred >1000 |
Mechanistic Insights
The compound’s sulfonamide group may facilitate:
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Hydrogen Bonding: Interaction with catalytic residues in enzyme active sites.
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Hydrophobic Pocket Penetration: The indoline moiety’s planar structure enables stacking with aromatic amino acids.
Research Findings and Applications
In Vitro Studies
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